![molecular formula C10H9NO3 B1589404 6-Nitro-3,4-dihydronaphthalen-1(2H)-one CAS No. 22246-26-0](/img/structure/B1589404.png)
6-Nitro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6-Nitro-3,4-dihydronaphthalen-1(2H)-one, also known as NDN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of naphthalene derivatives and possesses unique properties that make it an attractive candidate for research purposes.
Scientific Research Applications
Environmental Detection and Impact
Studies have identified nitro-PAHs, which include compounds similar to 6-Nitro-3,4-dihydronaphthalen-1(2H)-one, in emissions from diesel engines and urban airborne particles, highlighting their presence in environmental pollutants. The research also explores the metabolic pathways these compounds undergo, indicating their potential toxicity and environmental impact (Watt & Buckpitt, 2000). Additionally, the formation of nitro-PAHs in atmospheric conditions and their distribution in urban areas have been assessed, underscoring the need for monitoring and understanding their sources and effects (Dimashki, Harrad, & Harrison, 2000).
Organic Synthesis and Materials Science
Research has focused on developing synthetic pathways and reactions involving nitro-PAHs. For instance, the cyclocondensation of nitroarenes with carbanions leads to the formation of dihydronaphthalene derivatives, showcasing an approach to constructing complex organic molecules (Maruoka & Tomioka, 2003). Furthermore, the study on chromium tricarbonyl complexes of dihydronaphthalene explores metal-induced thermal isomerizations, which are relevant in the development of new materials and chemical processes (Oprunenko, Gloriozov, & Lemenovskii, 2007).
Mechanistic Insights into Nitro-PAH Reactions
Investigations into the mechanisms underlying the reactions of nitro-substituted PAHs have been conducted to better understand their chemical behavior and potential applications. This includes studies on the dissociation of ionized nitro-PAHs, which are pertinent for assessing their stability and reactivity in various environments (Burner, West, & Mayer, 2018). Additionally, the domino reaction of nitronaphthalenes with electron-rich dienes, offering insight into the formation and transformation of these compounds, has been explored (Domingo, Aurell, Kneeteman, & Mancini, 2008).
properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSKZEHRRQUBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449214 | |
Record name | 6-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
22246-26-0 | |
Record name | 6-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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